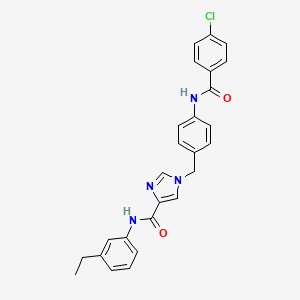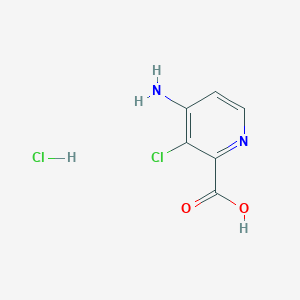
4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” is a chemical compound that is used as an important pharmaceutical and pesticide intermediate . It is a chloroaminoheterocyclic compound .
Synthesis Analysis
The synthesis of “4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” involves several steps. For instance, 2-Chloropyridine in an acetic acid medium, heated to about 50 degrees Celsius, with 30% hydrogen peroxide to 2-Chloropyridine-N-oxide .Molecular Structure Analysis
The molecular structure of “4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride” is represented by the Inchi Code: 1S/C6H5ClN2O2.ClH/c7-4-3 (8)1-2-9-5 (4)6 (10)11;/h1-2H, (H2,8,9) (H,10,11);1H .Chemical Reactions Analysis
This compound readily undergoes Suzuki-Miyaura coupling with phenylboronic acid . It can also synthesize N- (2-chloro-4-pyridyl)urea regulators that promote plant growth .Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.03 . It is a powder at room temperature .Applications De Recherche Scientifique
1. Antibacterial Applications
- 4-Amino-3-chloropyridine-2-carboxylic acid derivatives have shown potential as antibacterial agents. Egawa et al. (1984) synthesized compounds related to 4-Amino-3-chloropyridine-2-carboxylic acid and found them to have significant antibacterial activity, more active than some known antibiotics like enoxacin (Egawa et al., 1984).
2. Antimicrobial Activity
- Patel, Agravat, and Shaikh (2011) reported the synthesis of new pyridine derivatives using 2-chloropyridine-3-carboxylic acid and demonstrated modest antimicrobial activity against various bacteria and fungi (Patel, Agravat & Shaikh, 2011).
3. Crystallography and Molecular Interactions
- Montis and Hursthouse (2012) explored the crystalline structures formed by co-crystallizations of substituted salicylic acids with 4-aminopyridine, providing insights into the molecular interactions and structure-activity relationships (Montis & Hursthouse, 2012).
4. Synthesis of Various Derivatives
- Hirose et al. (1982) worked on synthesizing naphthyridine carboxylic acids from 4-amino-2-chloropyridine, contributing to the development of novel compounds with potential antibacterial properties (Hirose et al., 1982).
5. Synthesis Improvement
- Song (2007) investigated the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, optimizing reaction conditions and improving yield and purity, which is significant for industrial and pharmaceutical applications (Song, 2007).
6. Coordination Compounds
- Aiyelabola et al. (2017) synthesized coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one and mixed ligand complexes with pyrrolidine-2-carboxylic acid, exploring their antimicrobial and cytotoxic activities (Aiyelabola et al., 2017).
7. Chirality Assignment
- Yashima et al. (1997) demonstrated the use of phenylacetylenes bearing an amino group, including 4-pyridylacetylene and 2-pyridylacetylene, for chirality assignment of carboxylic acids, a crucial aspect in stereochemistry (Yashima et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-3-chloropyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-4-3(8)1-2-9-5(4)6(10)11;/h1-2H,(H2,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSDLFQMSDAFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-chloropyridine-2-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





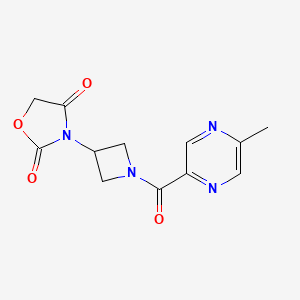
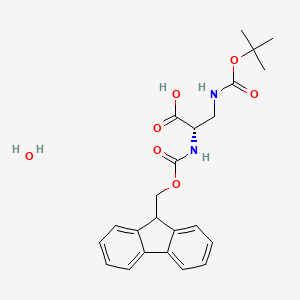
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)
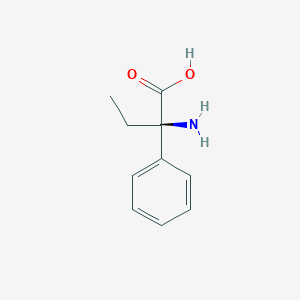

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)
